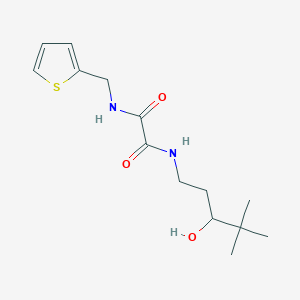

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

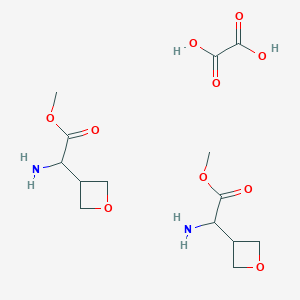

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as THPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. THPO is a synthetic compound that has been synthesized using various methods.

Scientific Research Applications

Chemistry and Coordination Properties of Thioureas

Thioureas, which share a similarity in functional group reactivity with the query compound, have extensive applications as ligands in coordination chemistry. Their nitrogen substituents significantly influence intra- and intermolecular hydrogen-bonding interactions, affecting their coordination properties. Transition metal complexes involving thioureas have novel applications, reflecting the chemical versatility and potential for detailed structural analysis, which could be analogous to the applications of the compound (Saeed, Flörke, & Erben, 2014).

Biological Activities and Applications

Compounds with thiophene units, similar to the thiophen-2-ylmethyl group in the query compound, have been studied for their potential biological activities. For instance, thiophene analogues of known carcinogens have been synthesized and evaluated, suggesting potential carcinogenicity but also highlighting the importance of structural factors in biological activity. Such studies provide insights into the possible biological implications and applications of structurally related compounds, including therapeutic or toxicological evaluations (Ashby, Styles, Anderson, & Paton, 1978).

Hydroxypyridinone Complexes: Metal Binding and Medical Uses

Hydroxypyridinones, similar to the hydroxy and oxalamide groups in the query compound, are known for their efficient metal chelating properties, particularly with aluminum and iron. These compounds have been designed to improve physico-chemical and pharmacokinetic properties for potential medical uses, suggesting that similar functional groups in the query compound may confer metal binding and therapeutic applications (Santos, 2002).

properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-14(2,3)11(17)6-7-15-12(18)13(19)16-9-10-5-4-8-20-10/h4-5,8,11,17H,6-7,9H2,1-3H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVVQJMGITVNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C(=O)NCC1=CC=CS1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2810239.png)

![3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2810245.png)

![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2810248.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)

![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2810256.png)